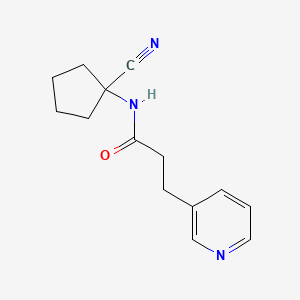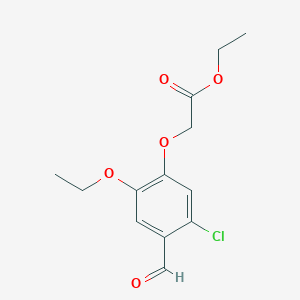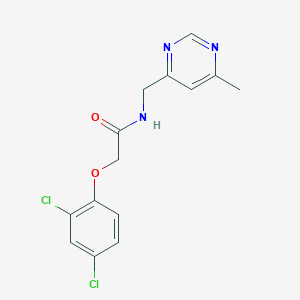
N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide, also known as CPP, is a chemical compound that has been widely used in scientific research for its various properties. CPP is a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a significant role in the central nervous system.
作用機序
N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide is a competitive antagonist of the NMDA receptor, which means that it binds to the same site as the neurotransmitter glutamate and prevents its binding. This inhibition of the NMDA receptor results in a decrease in calcium influx into the cell, which is necessary for the induction of LTP. The inhibition of the NMDA receptor also results in a decrease in excitotoxicity, which is a process that occurs when there is an excess of glutamate in the synaptic cleft.
Biochemical and Physiological Effects:
The inhibition of the NMDA receptor by N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide has various biochemical and physiological effects. N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide has been shown to decrease the levels of nitric oxide and prostaglandin E2 in the brain, which are both involved in the inflammatory response. N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide has also been shown to decrease the levels of reactive oxygen species, which are involved in oxidative stress. In addition, N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
One of the main advantages of using N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide in lab experiments is its potency and selectivity for the NMDA receptor. N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide is also relatively easy to synthesize and purify, which makes it a cost-effective tool for studying the NMDA receptor. However, one of the limitations of using N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide is its potential toxicity, which can result in cell death and tissue damage if used in high concentrations. Additionally, N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide is not suitable for studying the effects of the NMDA receptor in vivo, as it cannot cross the blood-brain barrier.
将来の方向性
There are several future directions for the use of N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide in scientific research. One potential direction is the development of new analogs of N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide that have improved potency and selectivity for the NMDA receptor. Another potential direction is the use of N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide in combination with other compounds to study the effects of the NMDA receptor in various physiological processes. Additionally, N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide could be used to study the role of the NMDA receptor in other neurological disorders, such as epilepsy and traumatic brain injury.
合成法
The synthesis of N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide involves a series of chemical reactions, starting with the reaction between cyclopentanone and malononitrile, followed by the reaction between the resulting product and 3-bromopyridine. The final step involves the reaction between the intermediate product and 2-chloroethylamine hydrochloride. The product obtained is then purified using various techniques, including column chromatography and recrystallization.
科学的研究の応用
N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide has been used extensively in scientific research as a tool to study the NMDA receptor and its role in various physiological processes. N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide has been shown to be effective in inducing long-term potentiation (LTP) in the hippocampus, which is a process that is believed to underlie learning and memory. N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide has also been used to study the role of the NMDA receptor in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
N-(1-cyanocyclopentyl)-3-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c15-11-14(7-1-2-8-14)17-13(18)6-5-12-4-3-9-16-10-12/h3-4,9-10H,1-2,5-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWCXDYWYZWWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-3-(pyridin-3-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3,5-Bis(trifluoromethyl)phenyl]-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2952204.png)



![3-allyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952209.png)
![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2952210.png)
![5-oxo-5-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]pentanoic acid](/img/structure/B2952211.png)

![1-(3-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2952215.png)
![1-[(2-Fluorophenyl)methyl]-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2952220.png)

![N-[2-(5,5-Dimethyl-2-oxopyrrolidin-3-yl)ethyl]prop-2-enamide](/img/structure/B2952222.png)
![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]-2-phenylacetate](/img/structure/B2952223.png)
![N-butyl-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2952224.png)